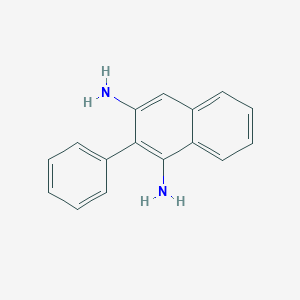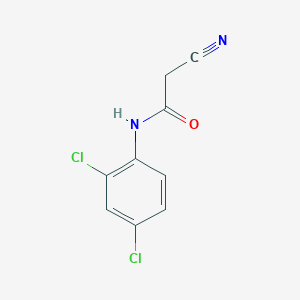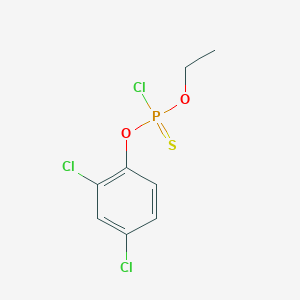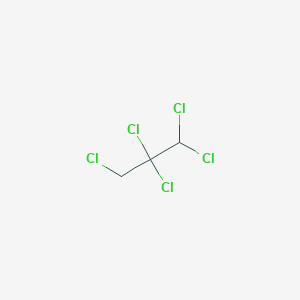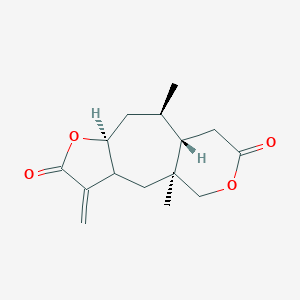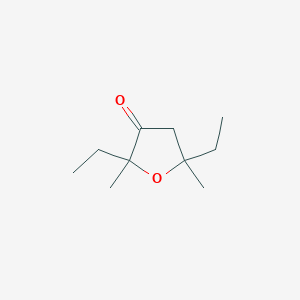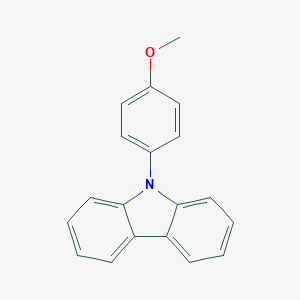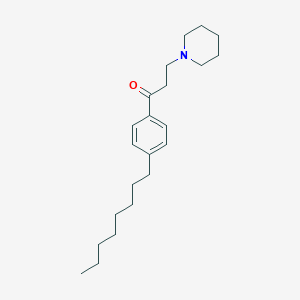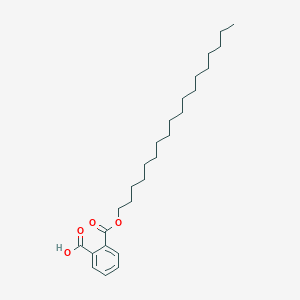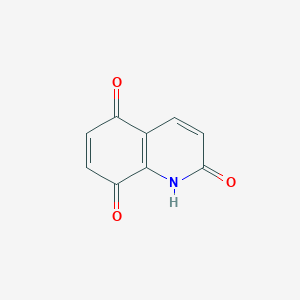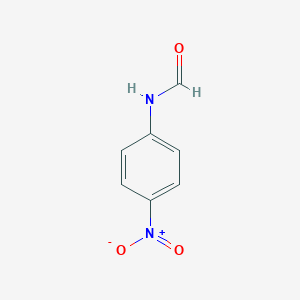
N-(4-Nitrofenil)formamida
Descripción general
Descripción
N-(4-Nitrophenyl)formamide is a chemical compound that is part of the formamide family, characterized by the presence of a nitro group attached to a phenyl ring. This compound is of interest due to its potential as an intermediate in the synthesis of various pharmaceuticals, including antibiotics like chloramphenicol.
Synthesis Analysis
The synthesis of compounds related to N-(4-Nitrophenyl)formamide involves several steps, including protection, nitration, and acylative cleavage. For instance, the synthesis of chloramphenicol starts with 4-Phenyl-5-amino-1,3-dioxane, which is protected as a formamido derivative. This intermediate is then nitrated and subjected to regioselective acylative cleavage to produce a hemiacetal diacetate, which is further processed to yield chloramphenicol .
Molecular Structure Analysis
The molecular structure of compounds in the N-(4-Nitrophenyl)formamide family can be complex. For example, the crystal structure of 2-Nitro-N-(4-nitrophenyl)benzamide, a related compound, has been determined using single-crystal X-ray diffraction. It crystallizes in an orthorhombic space group, with specific unit cell dimensions and dihedral angles between aromatic rings and nitro groups. The structure is stabilized by intramolecular C-H...O hydrogen bonds and intermolecular N-H...O hydrogen bonds, resulting in a three-dimensional network .
Chemical Reactions Analysis
The chemical reactions involving N-(4-Nitrophenyl)formamide derivatives are typically characterized by their steps towards the synthesis of target molecules. For example, the synthesis of N-{[(4-Nitrophenyl)amino]methyl}benzamide involves the reaction of (benzamidomethyl)triethylammonium chloride with 4-nitroaniline in aqueous media. The structure of the synthesized compound is then characterized using various spectroscopic methods .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of N-(4-Nitrophenyl)formamide are not detailed in the provided papers, related compounds exhibit distinct properties that can be inferred. For instance, the crystal structure and stability of 2-Nitro-N-(4-nitrophenyl)benzamide suggest that similar compounds may have significant intermolecular interactions, which could influence their melting points, solubility, and reactivity . The spectroscopic data from the synthesis of related compounds provide insights into their chemical environments and the presence of functional groups .
Aplicaciones Científicas De Investigación
Investigación proteómica
N-(4-Nitrofenil)formamida también se usa como un producto especializado para la investigación proteómica .
Precursor en química medicinal
El compuesto se ha utilizado ampliamente como precursor en química medicinal, por ejemplo, en los campos de los medicamentos antidiabéticos y antimigrañosos, inhibidores de quinasas, inhibidores de la transcriptasa inversa y agentes antibióticos, antifúngicos y antimicobacterianos .
Propiedades
IUPAC Name |
N-(4-nitrophenyl)formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3/c10-5-8-6-1-3-7(4-2-6)9(11)12/h1-5H,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTCQFVRINYOPOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70167119 | |
| Record name | 4-Nitroformanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70167119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16135-31-2 | |
| Record name | 4-Nitroformanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016135312 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16135-31-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25178 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Nitroformanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70167119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-Nitrophenyl)formamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-FORMYL-P-NITROANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6H015ZH24F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the presence of a nitro group affect the synthesis of N-(4-Nitrophenyl)formamide from 4-nitroaniline and formic acid?
A1: The research paper [] demonstrates that the electron-withdrawing nature of the nitro group in 4-nitroaniline significantly impacts the reaction yield of N-(4-Nitrophenyl)formamide. The nitro group reduces the electron density on the amino group, making it a weaker base and less reactive towards the formic acid. Consequently, the yield of N-(4-Nitrophenyl)formamide is lower compared to the synthesis of formamides from aniline derivatives with electron-donating substituents. This observation highlights the influence of substituent effects on the reactivity of aromatic amines in this reaction.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

